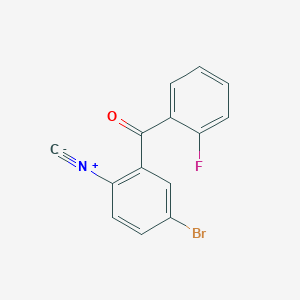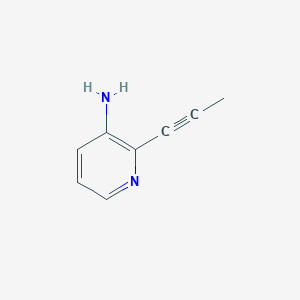
2-(Prop-1-yn-1-yl)pyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Prop-1-yn-1-yl)pyridin-3-amine is an organic compound that belongs to the class of pyridines It features a pyridine ring substituted with a propynyl group at the second position and an amino group at the third position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Prop-1-yn-1-yl)pyridin-3-amine can be achieved through several methods. One practical approach involves the Sandmeyer reaction, which is a mild and efficient method for the stereospecific synthesis of halomethylene bicyclic pyridones bearing the imidazo[1,2-a]pyridine heterocyclic ring system . The general procedure involves the reaction of 6-amino-2-chloropyridine-3,5-dicarbonitrile with a propynylamine in the presence of triethylamine under reflux conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques such as flash column chromatography and recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
2-(Prop-1-yn-1-yl)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
2-(Prop-1-yn-1-yl)pyridin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mecanismo De Acción
The mechanism of action of 2-(Prop-1-yn-1-yl)pyridin-3-amine involves its interaction with specific molecular targets. The compound can act as a photosensitizer, generating singlet oxygen and superoxide radicals through energy transfer and single electron transfer pathways . These reactive oxygen species play a crucial role in its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- N-(Prop-2-yn-1-yl)pyridin-2-amine
- N-(Prop-2-yn-1-yl)pyridin-4-amine
- N-(Prop-2-yn-1-yl)pyridin-5-amine
Uniqueness
2-(Prop-1-yn-1-yl)pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H8N2 |
|---|---|
Peso molecular |
132.16 g/mol |
Nombre IUPAC |
2-prop-1-ynylpyridin-3-amine |
InChI |
InChI=1S/C8H8N2/c1-2-4-8-7(9)5-3-6-10-8/h3,5-6H,9H2,1H3 |
Clave InChI |
SJKVMIBVTCHRLZ-UHFFFAOYSA-N |
SMILES canónico |
CC#CC1=C(C=CC=N1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


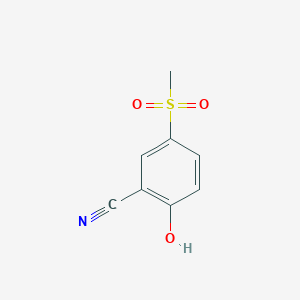
![6',7'-Dihydro-3'H-4-azaspiro[bicyclo[2.2.2]octane-2,2'-furo[2,3-b]pyridin]-5'-amine](/img/structure/B12816117.png)
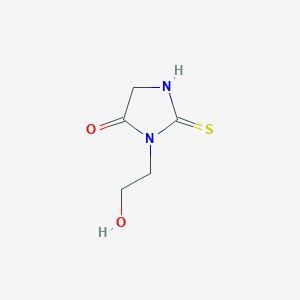
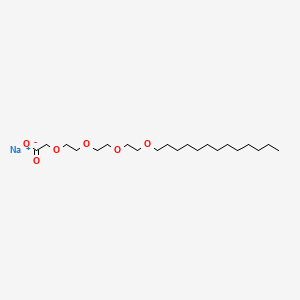
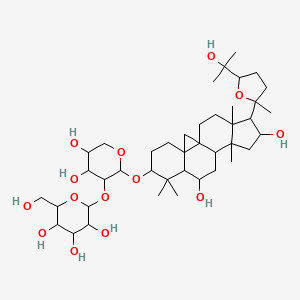
![6-Chloro-N-methyl-1H-benzo[D]imidazol-1-amine](/img/structure/B12816169.png)
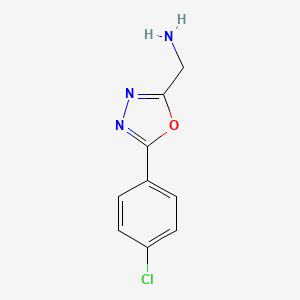

![chloro-2-[(5R)-hexahydro-5-methyl-1H-1,4-diazepin-1-yl]benzoxazole (2S,3S)-2,3-bis(benzoyloxy)-Butanedioic acid salt](/img/structure/B12816180.png)
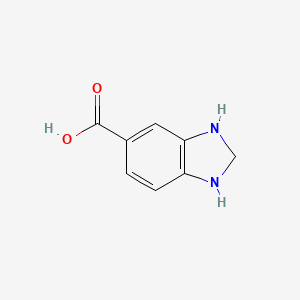

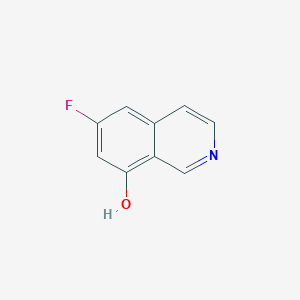
![Methyl 2-methyl-4-oxo-1,4-dihydropyrrolo[1,2-a]pyrimidine-8-carboxylate](/img/structure/B12816201.png)
